molecular formula C13H10N2O3S B3275683 2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione CAS No. 628337-03-1

2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3275683
CAS RN: 628337-03-1
M. Wt: 274.3 g/mol
InChI Key: FNFLWRDNFCUNQT-UHFFFAOYSA-N
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Description

2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly known as thalidomide and has been used as a sedative, anti-inflammatory, and immunomodulatory drug. However, due to its teratogenic effects, it was banned for human use in the 1960s. Despite this, thalidomide has been extensively studied for its mechanism of action and potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in studies focused on the synthesis of enantiomers and their structural properties. For instance, Blaschke and Graute (1987) worked on synthesizing the enantiomers of this compound's C-methyl derivative, proving their enantiomeric purity through capillary gas chromatography (Blaschke & Graute, 1987).

Antimicrobial Applications

  • Research by Jat et al. (2006) explored the synthesis of pyrazolo-thiazolyl alkoxy derivatives of this compound and evaluated their antimicrobial activities against various bacteria and fungi, indicating its potential in antimicrobial applications (Jat, Salvi, Talesara, & Joshi, 2006).

Medicinal Chemistry

  • Kerrigan and Shirley (1996) found that derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones, which relate to the structure of the compound , exhibit enhanced inhibitory potency for human leukocyte elastase (Kerrigan & Shirley, 1996).

Chemotherapeutic Potential

  • Jain et al. (2006) synthesized novel azaimidoxy compounds related to this compound and screened them for antimicrobial activities, exploring their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Agricultural Chemistry

  • A study by Hai (2007) discussed the synthesis of a N-phenylphthalimide compound with herbicidal activity, highlighting the agricultural applications of derivatives of this compound (Hai, 2007).

Inhibitory Effects in Angiogenesis

  • Lepper et al. (2004) examined thalidomide analogues, including this compound, for their ability to inhibit angiogenesis, which is crucial for treating solid tumors (Lepper et al., 2004).

properties

IUPAC Name

2-(2-oxo-6-sulfanylidenepiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11-9(5-6-10(19)14-11)15-12(17)7-3-1-2-4-8(7)13(15)18/h1-4,9H,5-6H2,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFLWRDNFCUNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 203 (1.14 g, 5 mmol) was suspended in CH2Cl2 (100 mL). To the mixture was added CF3COOH (10 mL) and this then was stirred at room for 4 h. The solvent was evaporated to give crude 204 (1.25 g): 1H NMR (DMSO-d6) δ 11.42 (s, 1H), 8.70 (br, 2H), 4.31 (dd, J=5.4 Hz, J=13 Hz), 2.88-2.72 (m, 2H), 2.25-2.09 (m, 2H). A mixture of crude 204 (1.25 g) and phthalic anhydride (0.89 g, 6 mmol) and Et3N (1.39 ml, 10 mmol) in THF (150 mL) was refluxed for two days. The reaction mixture was concentrated and the residue was crystallized from ethyl acetate to give thalidomide (201) (0.89 g, 69%) as white crystals; mp 276° C. (lit.276-279° C.). A mixture of thalidomide 201 (258 mg, 1 mmol) and Lawesson's reagent (222 mg, 0.55 mmol) in toluene (50 ml) was stirred at reflux for 12 h; thereafter, solvent was removed under vacuum. The resulting residue was purified by column chromatography using CH2Cl2 as the eluent to afford compound 205 (200 mg, 73%) as a yellow solid: mp 225-226° C.; 1H NMR (DMSO-d6) δ 12.83 (s, 1H, NH), 8.00-7.92 (m, 4H, Ph), 5.32 (dd, J=5.6 Hz, J=12.9 Hz, 1H, H-3′), 3.28-3.25 (m, 2H, H-5′), 2.60-2.54 (m, 1H, H-4′), 2.17-2.10 (m, 1H, H-4′); 13C NMR (DMSO-d6) δ 208.7 (C-6′), 165.3 (C-2′), 165.2 (C-1 & C-3), 133.1 (C-5 & C-6), 129.3 (C-3a, C-7a), 121.7 (C-4 & C-7), 46.9 (C-3′), 38.9 (C-5′), 21.79 (C-4′); MS (CI/CH4) m/z 274 (M+); Anal. (C13H10N2O3S) C, H, N.
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
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2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
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2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
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2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione

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